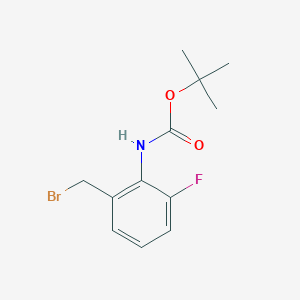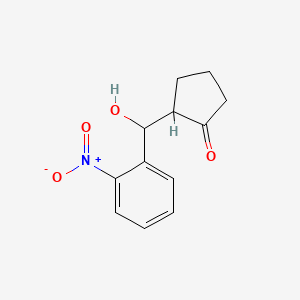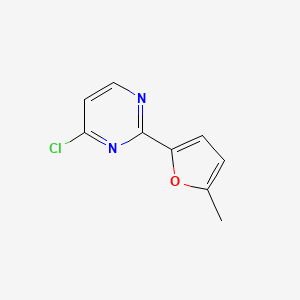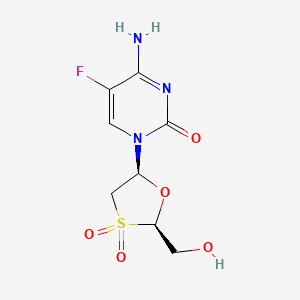
5,5'-(Carbonyldiimino)bis-1h-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes two indole moieties connected by a carbonyldiimino bridge. This structure imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid typically involves the reaction of indole-2-carboxylic acid derivatives with carbonyldiimidazole. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Indole-2-carboxylic acid: A simpler analog with similar chemical properties.
5,5’-(Carbonyldiimino)bis-1H-indole: Lacks the carboxylic acid groups but shares the core structure.
Indole-3-acetic acid: A plant hormone with different biological functions.
Uniqueness: 5,5’-(Carbonyldiimino)bis-1H-indole-2-carboxylic acid is unique due to its dual indole structure connected by a carbonyldiimino bridge, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
129655-37-4 |
|---|---|
Fórmula molecular |
C19H14N4O5 |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
5-[(2-carboxy-1H-indol-5-yl)carbamoylamino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C19H14N4O5/c24-17(25)15-7-9-5-11(1-3-13(9)22-15)20-19(28)21-12-2-4-14-10(6-12)8-16(23-14)18(26)27/h1-8,22-23H,(H,24,25)(H,26,27)(H2,20,21,28) |
Clave InChI |
ATFRLAFCRGJKAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1NC(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O)C=C(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4,6-bis[4-[3-(3-phenylphenyl)phenyl]phenyl]-1,3,5-triazine](/img/structure/B15294859.png)





![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)




![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)

